molecular formula C7H11N3O B13827467 (6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol

(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol

Cat. No.: B13827467
M. Wt: 153.18 g/mol
InChI Key: BRRFDBBWZMGTKW-NTSWFWBYSA-N
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Description

(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process might include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares the core structure but lacks the amino and hydroxyl groups.

    Tetrahydroimidazo[1,2-a]pyridine: Similar structure but different functional groups.

Uniqueness

The presence of both amino and hydroxyl groups in (6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol imparts unique chemical properties, making it more versatile in various chemical reactions and applications compared to its analogs.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol

InChI

InChI=1S/C7H11N3O/c8-6-3-5(11)4-10-2-1-9-7(6)10/h1-2,5-6,11H,3-4,8H2/t5-,6+/m0/s1

InChI Key

BRRFDBBWZMGTKW-NTSWFWBYSA-N

Isomeric SMILES

C1[C@@H](CN2C=CN=C2[C@@H]1N)O

Canonical SMILES

C1C(CN2C=CN=C2C1N)O

Origin of Product

United States

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